

analytical methods for N-(3-fluorobenzyl)formamide quantification

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Compound of Interest

Compound Name: *N*-(3-fluorobenzyl)formamide

CAS No.: 180207-86-7

Cat. No.: B071505

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Application Note: High-Precision Quantification of **N-(3-fluorobenzyl)formamide**

Executive Summary & Strategic Context

N-(3-fluorobenzyl)formamide (CAS: 85566-58-9) is a critical intermediate in the synthesis of fluorinated pharmaceutical building blocks, most notably 3-fluorobenzylamine. It frequently arises from the Leuckart-Wallach reaction of 3-fluorobenzaldehyde or the direct formylation of 3-fluorobenzylamine.

In drug development, this molecule presents a dual analytical challenge:

- As a Target Intermediate: Monitoring reaction conversion requires a method capable of resolving the formamide from its aldehyde precursor and amine product.
- As a Process Impurity: In the final synthesis of drugs like Safinamide or fluorinated monoamine oxidase B (MAO-B) inhibitors, residual formamide must be quantified at trace levels (often <0.10%) to meet ICH Q3A(R2) guidelines.

This guide provides two orthogonal validated protocols: a UHPLC-UV/MS method for routine process control and purity assessment, and a GC-MS method for trace impurity profiling.

Physicochemical Profile & Method Design

Understanding the molecule is the first step to robust method development.

Property	Value (Estimated/Experimental)	Analytical Implication
Structure	Ph-CH ₂ -NH-CHO (meta-fluoro)	The amide bond creates rotamers (cis/trans) often visible in NMR, but usually coalesced or separated as a single peak in HPLC at ambient temp.
LogP	~1.2 - 1.5	Moderately polar. Retains well on C18 but requires low initial organic strength.
pKa	~-0.5 (Amide nitrogen)	Non-basic. Unlike the amine precursor, it will not protonate at pH 2-8.
UV Max	~210 nm (Amide), ~260 nm (Benzyl)	Dual-wavelength monitoring recommended: 210 nm for sensitivity, 260 nm for selectivity against non-aromatics.
Solubility	High in MeOH, ACN, DMSO	Diluents should match the initial mobile phase to prevent peak distortion.

Protocol A: UHPLC-UV/MS (Primary Method)

Application: Purity assay, reaction monitoring, and yield calculation. Rationale: Reversed-phase chromatography (RPC) offers the best selectivity between the polar formamide and the likely

lipophilic aldehyde starting material.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or Equivalent.
 - Why: The C18 phase provides robust retention for benzyl aromatics. The 1.8 μ m particle size ensures high resolution of closely eluting isomers.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
 - Note: Formic acid is preferred over phosphate buffers to allow for MS compatibility and to suppress silanol activity.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C (Controls viscosity and improves peak shape).
- Injection Volume: 2.0 μ L.
- Detection:
 - UV: 210 nm (Reference 360 nm).
 - MS (Optional): ESI+, SIM mode at m/z 154.1 [M+H]⁺.

Gradient Program

Time (min)	% Mobile Phase B	Event	Mechanism
0.00	5%	Start	Load sample; retain polar amines.
1.00	5%	Isocratic Hold	Separate unretained salts/solvents.
6.00	95%	Linear Ramp	Elute N-(3-fluorobenzyl)formamide (~3.5-4.0 min).
7.50	95%	Wash	Elute lipophilic dimers/aldehydes.
7.60	5%	Return	Re-equilibrate column.
10.00	5%	Stop	Ready for next injection.

Sample Preparation

- Stock Solution: Weigh 10.0 mg standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.
- Working Standard: Dilute Stock 1:10 with Water:Methanol (90:10).
 - Critical: The diluent must be high-aqueous to prevent "solvent effect" peak broadening on the early eluting peaks.

Protocol B: GC-MS (Trace Impurity Analysis)

Application: Quantifying residual **N-(3-fluorobenzyl)formamide** in 3-fluorobenzylamine drug substance. Rationale: Formamides are volatile enough for GC. This method avoids liquid-phase matrix effects common in amine analysis.

Instrument Parameters

- System: Agilent 7890B GC / 5977B MSD.

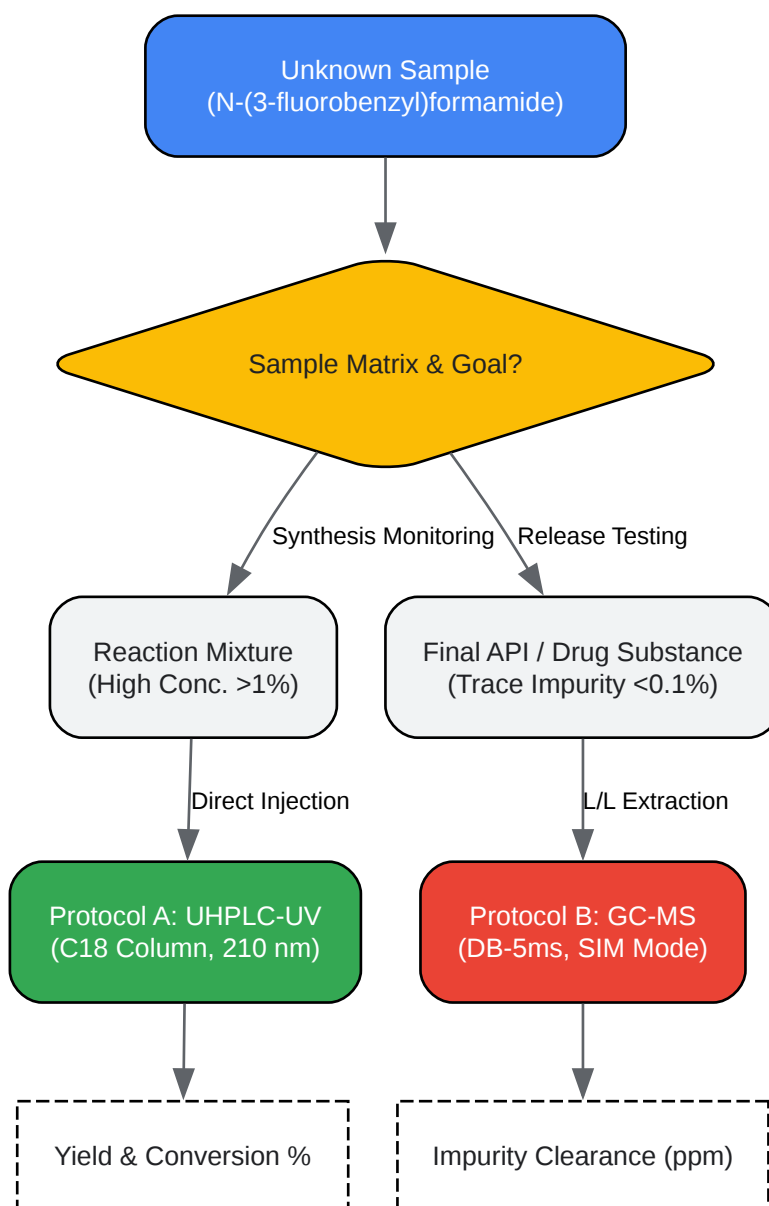
- Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 μ m).
 - Why: Low bleed and inertness are crucial for analyzing polar amides without tailing.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Splitless mode (for trace analysis) @ 250°C. Purge flow 50 mL/min at 0.75 min.
- Detection: EI Source (70 eV). SIM Mode.
 - Target Ion: m/z 153 (Molecular ion usually weak), 109 (Base peak, Fluorobenzyl cation).
 - Qualifier Ions: 136, 83.

Temperature Program

- Initial: 60°C for 1 min.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 280°C.
- Hold: 3 min at 280°C.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.



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Caption: Decision tree for selecting UHPLC vs. GC-MS based on the analytical requirement (Process Control vs. Impurity Profiling).

Method Validation Criteria (ICH Q2)

To ensure trustworthiness, the method must be validated. Key acceptance criteria for the UHPLC method:

Parameter	Acceptance Criteria	Experimental Note
Specificity	Resolution > 1.5	Must separate formamide from 3-fluorobenzylamine (RT ~1.5 min) and 3-fluorobenzaldehyde (RT ~5.0 min).
Linearity	R ² > 0.999	Range: 0.1 µg/mL to 100 µg/mL.
Precision	RSD < 2.0% (n=6)	System suitability requirement.
LOD / LOQ	S/N > 3 / S/N > 10	Typ. LOQ is 0.05% relative to the main peak.
Robustness	± 2°C, ± 5% Organic	Ensure retention time stability.

Troubleshooting & Expert Tips

- Rotamer Splitting: At room temperature, N-benzylformamides often exist as a mixture of cis and trans rotamers around the amide bond. In HPLC, this can manifest as a "split peak" or a shoulder.
 - Solution: Run the column at 40°C or 50°C. The elevated temperature increases the rotation rate, coalescing the rotamers into a single, sharp peak.
- Carryover: Formamides can be sticky.
 - Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
- Interference: The 3-fluorobenzylamine precursor absorbs poorly at 254 nm but well at 210 nm.
 - Solution: If quantifying the amine simultaneously, use 210 nm. If quantifying only the formamide in a dirty matrix, use 254 nm to "tune out" non-aromatic impurities.

References

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